molecular formula C22H21N3O5S B2414663 3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034296-68-7

3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2414663
CAS No.: 2034296-68-7
M. Wt: 439.49
InChI Key: XJUPRJADAYQBJC-UHFFFAOYSA-N
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Description

3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including a chromenone core, a piperidine ring, and a thiadiazole moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit various biological activities . These activities are often attributed to the presence of the N–C–S– moiety .

Mode of Action

It’s worth noting that compounds with a thiadiazole structure have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving fluorescence quenching or other types of electronic interactions.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as cell proliferation, inflammation, pain perception, neuronal signaling, viral replication, and tumor growth.

Result of Action

Based on the reported activities of similar compounds, it can be speculated that the compound may exert effects such as inhibition of microbial growth, reduction of inflammation and pain, modulation of neuronal signaling, inhibition of viral replication, and suppression of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromenone intermediate.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is often synthesized separately and then coupled to the piperidine-chromenone intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, which can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the thiadiazole moiety, in particular, is associated with a range of biological activities .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which may result in unique biological activities and chemical reactivity not observed in simpler analogs.

Properties

IUPAC Name

3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-23-18-7-3-4-8-19(18)25(31(23,28)29)16-10-12-24(13-11-16)21(26)17-14-15-6-2-5-9-20(15)30-22(17)27/h2-9,14,16H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUPRJADAYQBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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